molecular formula C9H6F2O4 B2785839 3-(Difluoromethoxy)-2-formylbenzoic acid CAS No. 2248340-20-5

3-(Difluoromethoxy)-2-formylbenzoic acid

Cat. No.: B2785839
CAS No.: 2248340-20-5
M. Wt: 216.14
InChI Key: FEWCLJJIABDHQP-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-2-formylbenzoic acid is an organic compound that features a difluoromethoxy group and a formyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)-2-formylbenzoic acid typically involves the introduction of the difluoromethoxy group and the formyl group onto a benzoic acid derivative. One common method involves the difluoromethylation of a suitable precursor, followed by formylation. The reaction conditions often require the use of metal-based catalysts and specific reagents to achieve the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize cost-effective reagents and scalable reaction conditions. For example, the use of sodium hydroxide as an alkali in the final step of the synthesis can provide economic advantages for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-2-formylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium chlorite for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.

Scientific Research Applications

3-(Difluoromethoxy)-2-formylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-2-formylbenzoic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the epithelial-mesenchymal transformation induced by transforming growth factor-β1 (TGF-β1) in lung epithelial cells. This inhibition is achieved through the reduction of Smad2/3 phosphorylation levels, which plays a key role in the pathogenesis of pulmonary fibrosis .

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid: Similar in structure but with a cyclopropylmethoxy group instead of a formyl group.

    4-Difluoromethoxy-3-hydroxybenzaldehyde: Similar in structure but with a hydroxy group instead of a carboxylic acid group.

Uniqueness

3-(Difluoromethoxy)-2-formylbenzoic acid is unique due to the presence of both a difluoromethoxy group and a formyl group on the benzoic acid core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

3-(difluoromethoxy)-2-formylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O4/c10-9(11)15-7-3-1-2-5(8(13)14)6(7)4-12/h1-4,9H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWCLJJIABDHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)F)C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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